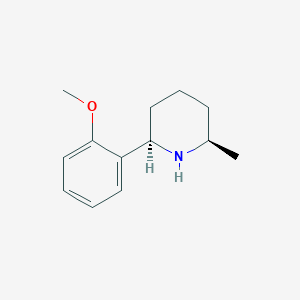

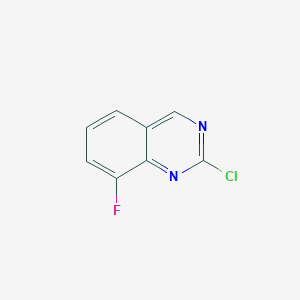

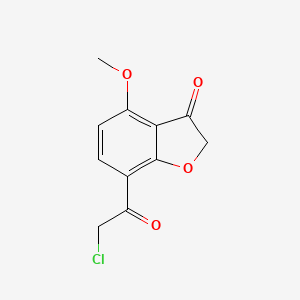

1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a novel synthetic compound that has been studied for its potential use in the scientific research field. CPMPCA is a small molecule that can be used as a tool to probe the biological and physiological effects of various compounds. It has been found to be a useful tool in the study of the molecular basis of disease, as well as the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

-

Biotechnological Applications of Alcohol Dehydrogenases

- Summary of Application : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD (P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

- Methods of Application : More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

- Results or Outcomes : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .

-

Identification and Analysis of Piperazines

- Summary of Application : Piperazines like 1-(3-chlorophenyl)piperazine (mCPP) are widely used . BZP itself is a central nervous system stimulant with a potency of 10% that of d-amfetamine .

- Methods of Application : The manual provides methods for the identification and analysis of piperazines in seized materials .

- Results or Outcomes : The analysis of piperazines can help in the control of illicit substances .

-

Synthesis and Catalytic Applications of Schiff Base

- Summary of Application : The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material .

- Methods of Application : Transition metals, like Cu (II), were added to the prepared ligand as a dopant .

- Results or Outcomes : The Schiff base can be used in various catalytic applications .

- Antiapoptotic Activity

- Summary of Application : It has strong antiapoptotic activity and a significant influence on the control of cell and body size . Downregulation of IGF-1R leads to massive apoptosis of cancer cells, which is an attractive target for cancer therapy .

- Methods of Application : (S)-2-chloro-1-(3-chlorophenyl)ethanol ((S)-CCPE) is an example of a compound used in this application .

- Results or Outcomes : The use of such compounds can lead to the apoptosis of cancer cells, providing a potential avenue for cancer therapy .

-

Pharmaceutical Applications

- Summary of Application : Compounds like 1-(3-chlorophenyl)piperazine (mCPP) are widely used . BZP itself is a central nervous system stimulant with a potency of 10% that of d-amfetamine .

- Methods of Application : The manual provides methods for the identification and analysis of piperazines in seized materials .

- Results or Outcomes : The analysis of piperazines can help in the control of illicit substances .

-

Catalytic Applications

- Summary of Application : The ligand named 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base was obtained with the method of mixing 2-amino pyridine with 3-chloro benzaldehyde in methanol as an initial material .

- Methods of Application : Transition metals, like Cu (II), were added to the prepared ligand as a dopant .

- Results or Outcomes : The Schiff base can be used in various catalytic applications .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-methoxy-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-7-10(12(16)17)14-15(11(7)18-2)9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCXRSRJHBYZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C2=CC(=CC=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-methoxy-4-methyl-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

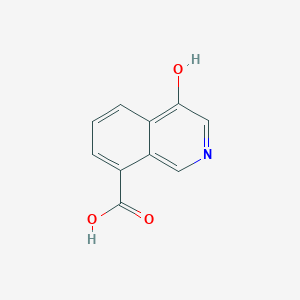

![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)

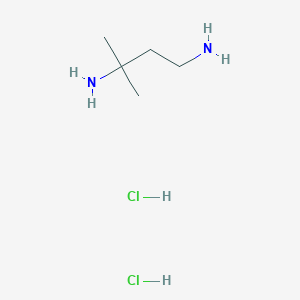

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

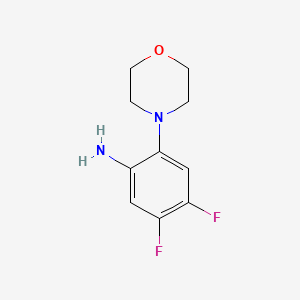

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)